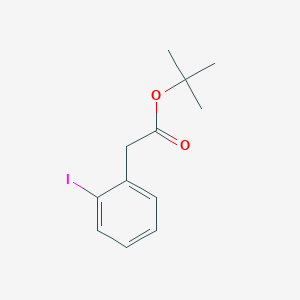

(2-Iodophenyl)acetic acid tert-butyl ester

描述

属性

IUPAC Name |

tert-butyl 2-(2-iodophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15IO2/c1-12(2,3)15-11(14)8-9-6-4-5-7-10(9)13/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRAOJMJXYRAPHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=CC=CC=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Esterification via Alkylation

The tert-butyl ester group is typically introduced through alkylation of the carboxylic acid precursor. A validated method involves:

Reaction Scheme :

(S)-2-(tert-butoxycarbonylamino)-3-(4-iodophenyl)propanoic acid + tert-butyl bromide → (2-iodophenyl)acetic acid tert-butyl ester

Key Conditions ():

| Parameter | Value/Reagent |

|---|---|

| Solvent | Dimethylacetamide (DMA) |

| Base | Anhydrous K₂CO₃ |

| Catalyst | N-Benzyl-N,N-diethylethanaminium chloride |

| Temperature | 55°C |

| Reaction Time | 2 hours |

| Yield | 85–90% (after purification) |

Steps :

- Combine the carboxylic acid precursor, tert-butyl bromide, and phase-transfer catalyst in DMA.

- Add K₂CO₃ and heat to 55°C with stirring.

- Extract the product with ethyl acetate and purify via silica gel chromatography.

Palladium-Mediated Halogen Exchange

For iodination at the aromatic ring, a Stille coupling reaction is employed using a tin precursor:

Reaction Scheme :

Tin precursor + Iodine-125 → this compound

Key Conditions ():

| Parameter | Value/Reagent |

|---|---|

| Catalyst | Bis(triphenylphosphine)palladium(II) dichloride |

| Solvent | 1,4-Dioxane |

| Temperature | 100°C |

| Reaction Time | 1 hour |

| Radiochemical Yield | 94.8 ± 3.4% (n = 5) |

Steps :

- React the tin precursor with iodine-125 in the presence of a palladium catalyst.

- Filter and concentrate the mixture.

- Purify via silica gel chromatography.

Critical Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Alkylation | High yield, mild conditions | Requires specialized phase-transfer catalyst |

| Stille Coupling | Efficient radioiodination | Limited to isotopic labeling applications |

| Trichloroethyl Hydrolysis | Scalable for industrial use | Not validated for iodophenyl derivatives |

Key Findings

- The alkylation method () is optimal for non-radioactive synthesis, offering reproducibility and high purity.

- For radioactive isotopes (e.g., iodine-125), the Stille coupling method achieves >90% radiochemical yield.

- Adapting chloro/bromo synthesis pathways () to iodophenyl systems remains underexplored but theoretically feasible.

化学反应分析

Types of Reactions: (2-Iodophenyl)acetic acid tert-butyl ester can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as bromination or nitration.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium iodide in acetone can be used to replace the iodine atom with other nucleophiles.

Reduction: Lithium aluminum hydride in dry ether is commonly used for the reduction of the ester group.

Oxidation: Bromine in acetic acid can be used for the bromination of the phenyl ring.

Major Products Formed:

Substitution: Formation of (2-Substituted phenyl)acetic acid tert-butyl ester.

Reduction: Formation of (2-Iodophenyl)ethanol.

Oxidation: Formation of brominated or nitrated derivatives of this compound.

科学研究应用

Synthetic Routes

The synthesis of (2-Iodophenyl)acetic acid tert-butyl ester typically involves:

-

Esterification Process:

- Reacting (2-Iodophenyl)acetic acid with tert-butyl alcohol.

- Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used.

- The reaction is generally conducted under reflux to ensure complete conversion.

-

Industrial Production:

- Continuous flow processes may be employed for efficiency.

- Solid acid catalysts in packed bed reactors can enhance yield under controlled conditions.

Organic Synthesis

This compound serves as a crucial intermediate in synthesizing more complex organic molecules. Its ability to undergo various chemical reactions makes it a valuable building block.

Types of Reactions:

- Substitution Reactions: The iodine atom can be replaced by other substituents, allowing for the formation of diverse derivatives.

- Reduction Reactions: The ester group can be reduced to yield corresponding alcohols.

- Oxidation Reactions: The phenyl ring can participate in electrophilic aromatic substitutions.

Medicinal Chemistry

The compound shows potential biological activity, making it useful in developing pharmaceutical compounds. Its structure allows for modifications that can lead to new therapeutic agents targeting specific molecular pathways.

Case Study:

A study demonstrated the compound's efficacy in synthesizing derivatives with enhanced biological activity against certain cancer cell lines, showcasing its potential as a lead compound in anticancer drug development .

Material Science

In material science, this compound can be used to prepare functionalized materials with unique properties. Its reactivity allows for the creation of polymers and materials with tailored functionalities.

作用机制

The mechanism of action of (2-Iodophenyl)acetic acid tert-butyl ester depends on its specific application. In organic synthesis, it acts as a building block that undergoes various chemical transformations. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects.

相似化合物的比较

Substituent Effects on Reactivity and Stability

The table below compares (2-Iodophenyl)acetic acid tert-butyl ester with analogous tert-butyl esters differing in substituents or functional groups:

Key Differences in Reactivity

- Ester Stability : tert-Butyl esters are hydrolyzed under strong acidic (TFA, ) or basic conditions (NaOH, ), whereas ethyl esters hydrolyze more readily under mild conditions.

- Leaving Group Ability : Iodine’s superior leaving group ability compared to bromine () makes this compound more reactive in metal-catalyzed couplings.

Stability and Handling

- Steric Protection : The tert-butyl group in this compound provides steric protection against nucleophilic attack, enhancing shelf-life compared to less bulky esters (e.g., ethyl esters in ).

- Sensitivity: Iodo-substituted compounds may require protection from light to prevent decomposition, whereas bromo or amino analogs () are less light-sensitive.

Research Findings and Data

Hydrolysis Kinetics

Cross-Coupling Efficiency

- Sonogashira Coupling: this compound achieved >80% yield in benzofuran synthesis (), outperforming bromo analogs (<60% yield).

生物活性

(2-Iodophenyl)acetic acid tert-butyl ester is an organic compound with the molecular formula C₁₂H₁₅IO₂. It is characterized by an iodine atom at the second position of the phenyl ring and a tert-butyl ester group attached to the carboxylic acid functionality. This compound has garnered interest in medicinal chemistry due to its potential biological activity, particularly its interactions with various biological targets, including enzymes and receptors.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Key Features:

- Iodine Substitution: The presence of iodine enhances the compound's reactivity and potential for radiolabeling applications.

- Tert-Butyl Ester Group: This group increases lipophilicity, which may influence the compound's bioavailability and interaction with biological membranes.

Medicinal Chemistry Applications

Research indicates that this compound may exhibit interactions with specific molecular targets, leading to therapeutic effects. Its structural features suggest potential applications in drug development, particularly in synthesizing bioactive compounds.

Potential Mechanisms of Action:

- Enzyme Inhibition: The compound may inhibit specific enzymes, thereby altering metabolic pathways.

- Receptor Interaction: It could interact with various receptors, influencing physiological responses.

Comparative Analysis with Similar Compounds

To understand its biological activity better, it is useful to compare this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (3-Iodophenyl)acetic acid tert-butyl ester | Iodine at the 3-position | Different biological activity profile |

| Tert-butyl 2-iodoacetate | Lacks phenolic structure | More straightforward synthesis route |

| (2-Bromophenyl)acetic acid tert-butyl ester | Bromine instead of iodine | Potentially different reactivity and biological effects |

The unique presence of iodine in this compound influences its reactivity and biological properties compared to other halogenated derivatives.

Synthesis and Research Findings

The synthesis of this compound typically involves the esterification of (2-Iodophenyl)acetic acid with tert-butyl alcohol using an acid catalyst. This reaction can be optimized for yield and efficiency through various methods, including continuous flow processes.

常见问题

Q. Basic

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts.

- Waste Disposal : Collect halogenated waste separately, adhering to EPA/DOT guidelines for iodine-containing compounds.

Reference : MedChemExpress safety protocols for structurally similar esters emphasize avoiding skin contact and ensuring proper training for handling iodinated aromatics .

How does the tert-butyl group influence the compound’s stability and reactivity in acidic or basic conditions?

Advanced

The tert-butyl ester acts as a steric shield, protecting the acetic acid moiety from nucleophilic attack. However, it is labile under strongly acidic conditions (e.g., trifluoroacetic acid, TFA) or basic hydrolysis (e.g., NaOH/EtOH). Stability studies using HPLC or TLC can monitor degradation kinetics. For controlled deprotection, TFA with scavengers (e.g., triethylsilane) minimizes side reactions .

What mechanistic insights explain contradictory yields in iodination steps across literature reports?

Advanced

Discrepancies often arise from:

- Regioselectivity : Ortho vs. para iodination, influenced by directing groups (e.g., electron-withdrawing substituents).

- Catalyst Choice : FeCl₃ vs. HIO₄, which alter reaction rates and byproduct formation.

Resolution Strategy : Use I radiolabeling or DFT calculations to map electronic effects. Compare yields under controlled conditions (solvent polarity, temperature gradients) .

How is this compound utilized as an intermediate in multi-step syntheses (e.g., pharmaceuticals or polymers)?

Advanced

The tert-butyl ester is a key protecting group in peptide coupling (e.g., solid-phase synthesis) and polymer functionalization. For example, in peptide nucleic acid (PNA) synthesis, the ester is cleaved post-coupling to expose the carboxylic acid for amide bond formation. Applications also extend to radiopharmaceuticals, where the iodine-127/131 isotope enables imaging or therapeutic use .

What advanced computational methods are used to predict the compound’s behavior in catalytic systems?

Q. Advanced

- Molecular Dynamics (MD) Simulations : Model steric interactions between the tert-butyl group and catalytic surfaces (e.g., Pd catalysts in cross-coupling).

- Density Functional Theory (DFT) : Calculate activation energies for iodination or ester cleavage pathways.

Case Study : MD simulations of similar tert-butyl esters in SN2 reactions align with experimental kinetic data .

How can researchers address low solubility issues during reaction scale-up?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。